molecular formula C14H11Cl2N3O2 B5426337 4-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}BENZAMIDE

4-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}BENZAMIDE

Cat. No.: B5426337
M. Wt: 324.2 g/mol
InChI Key: SZNYUJWUMGHYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}BENZAMIDE is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure substituted with a 2,3-dichloroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}BENZAMIDE typically involves the condensation of 2,3-dichloroaniline with a benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,4-DICHLOROANILINO)CARBONYL)AMINO)ACETAMIDE
  • 2-((3-CHLOROANILINO)CARBONYL)AMINO)BENZAMIDE
  • 2-((4-CHLOROANILINO)CARBONYL)AMINO)-1,1’-BIPHENYL

Uniqueness

4-{[(2,3-DICHLOROANILINO)CARBONYL]AMINO}BENZAMIDE is unique due to its specific substitution pattern and the presence of both dichloroanilino and benzamide moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[(2,3-dichlorophenyl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2/c15-10-2-1-3-11(12(10)16)19-14(21)18-9-6-4-8(5-7-9)13(17)20/h1-7H,(H2,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNYUJWUMGHYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.